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molecular formula C17H17NO5 B8362514 (E)-1,2,3-Trimethoxy-5-(4-nitrostyryl)benzene

(E)-1,2,3-Trimethoxy-5-(4-nitrostyryl)benzene

Cat. No. B8362514
M. Wt: 315.32 g/mol
InChI Key: UDXWNMYENXAKPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06972287B1

Procedure details

The title compound was prepared from p-nitrophenylacetic acid (18.6 g, 0.10 mol), 3,4,5-trimethoxy-benzaldehyde (19.6 g, 0.10 mol) and piperidine (5 mL) using the procedure described in Example 1, Step A. This procedure yielded a solid, 13.0 g (0.041 mol, 41%) of the desired product. mp: 192-195° C.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
41%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11](O)=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH3:14][O:15][C:16]1[CH:17]=[C:18]([CH:21]=[C:22]([O:26][CH3:27])[C:23]=1[O:24][CH3:25])C=O.N1CCCCC1>>[CH3:27][O:26][C:22]1[CH:21]=[C:18]([CH:11]=[CH:10][C:7]2[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][CH:8]=2)[CH:17]=[C:16]([O:15][CH3:14])[C:23]=1[O:24][CH3:25]

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)O
Name
Quantity
19.6 g
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1OC)OC
Name
Quantity
5 mL
Type
reactant
Smiles
N1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=CC(=C1)C=CC1=CC=C(C=C1)[N+](=O)[O-])OC)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.041 mol
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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